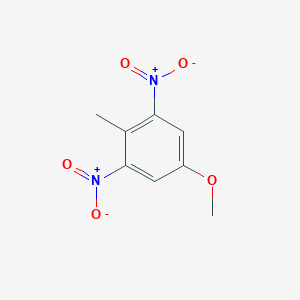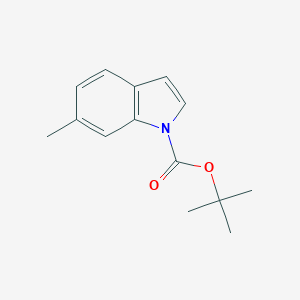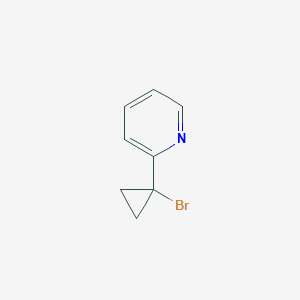![molecular formula C7H10N4 B168709 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) CAS No. 197355-52-5](/img/structure/B168709.png)
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring fused with a triazole ring, with an isopropyl group attached to the second position of the pyrazole ring. The fusion of these rings imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1H-pyrazole with isopropyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) suitable for various applications.
化学反応の分析
Types of Reactions
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) derivatives are being investigated for their therapeutic potential. Their ability to inhibit specific enzymes or receptors makes them promising candidates for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
作用機序
The mechanism of action of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects. The pathways involved can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[1,5-b][1,2,4]triazole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2-Phenyl-1H-pyrazolo[1,5-b][1,2,4]triazole:
Uniqueness
The presence of the isopropyl group in 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) imparts unique steric and electronic properties that differentiate it from its analogs. This modification can enhance its reactivity, selectivity, and overall efficacy in various applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)7-9-6-3-4-8-11(6)10-7/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWSAHFHIJKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
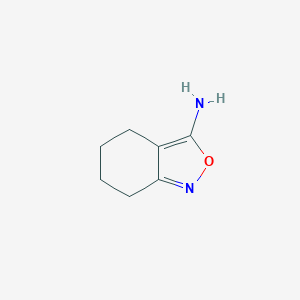


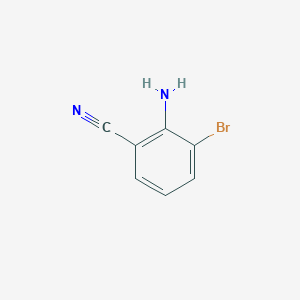
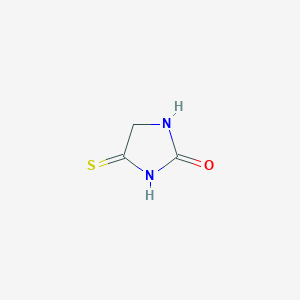
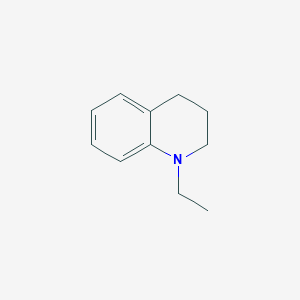

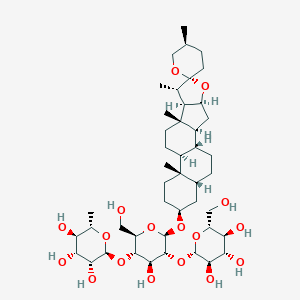
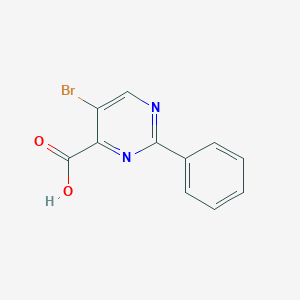
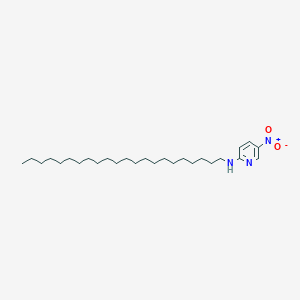
![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)
